Home > Products > Screening Compounds P48066 > (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone - 1171855-44-9

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Catalog Number: EVT-2807916
CAS Number: 1171855-44-9
Molecular Formula: C15H20N4O3
Molecular Weight: 304.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antibacterial: Research suggests 1,3,4-oxadiazole derivatives show potent antibacterial activity against both Gram-positive and Gram-negative bacteria. [, , , , , ]
  • Antifungal: Several studies have explored the antifungal potential of these compounds. [, , , ]
  • Anticonvulsant: Some derivatives display promising anticonvulsant activity in various animal models. []
  • Anti-inflammatory: The anti-inflammatory properties of these compounds have also been explored. [, ]
  • Enzyme Inhibition: 1,3,4-oxadiazole derivatives have been investigated for their ability to inhibit various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase. [, ]
  • CNS Activity: These compounds have shown potential for treating central nervous system disorders, with some acting as orexin receptor antagonists for sleep disorders [, ] or 5-HT4 receptor agonists for cognitive enhancement. [, ]

(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979)

    Compound Description: AZD1979 is a melanin-concentrating hormone receptor 1 (MCHr1) antagonist. It was investigated for the treatment of obesity []. It contains a spiro-azetidine moiety that undergoes an unusual ring-opening reaction with glutathione, catalyzed by glutathione transferases []. This reaction occurs without prior cytochrome P450-catalyzed bioactivation []. AZD1979 also contains a spiro oxetane moiety that undergoes hydration and ring opening, primarily catalyzed by microsomal epoxide hydrolase [].

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives

    Compound Description: This series of compounds were studied for their anticancer and antimicrobial activity [].

    Compound Description: ADX47273 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5) []. It exhibits preclinical antipsychotic-like and procognitive activities [, , ]. ADX47273 has been shown to enhance N-methyl-D-aspartate receptor function [].

5-(1-(4-Tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol

    Compound Description: This compound serves as a key intermediate in the synthesis of various S-substituted 1,3,4-oxadiazole derivatives, which have demonstrated enzyme inhibition and antibacterial activities [, , ].

3-(Pyrrolidin-3-yl)-1,3,4-oxadiazol-2(3H)-one derivatives

    Compound Description: These compounds are described as 5-HT4 receptor ligands and are proposed for the treatment of disorders related to the central nervous, gastrointestinal, cardiovascular, and urinary systems [].

Phenyl 5-(3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one derivatives

    Compound Description: This series of compounds are characterized as ligands for 5-HT4 and H3 receptors [].

6-((2-Fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one

    Compound Description: This compound is a potent and selective G protein-coupled receptor 119 (GPR119) agonist and is a potential therapeutic agent for type 2 diabetes [, ].

3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide derivatives

    Compound Description: This series was synthesized as potential drug candidates for Alzheimer's disease [].

5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4-oxadiazole

    Compound Description: This series of acetamide derivatives containing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potential [].

(4-{4-[5-(Substituted amino)pyridin-2-yl]phenyl}cyclohexyl)acetic acid derivatives

    Compound Description: These compounds are identified as inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1) [].

4-Amino-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] substituted benzene-1-sulfonamides

    Compound Description: This series was designed and evaluated as potential inhibitors of bacterial Mur enzymes involved in peptidoglycan synthesis [].

(5-Methoxy-4-methyl-2-[1,2,3]triazol-2-ylphenyl)-{(S)-2-[5-(2-trifluoromethoxyphenyl)-[1,2,4]oxadiazol-3-yl]pyrrolidin-1-yl}methanone (Compound 51)

    Compound Description: This compound is a potent, brain-penetrating dual orexin receptor antagonist (DORA) with in vivo efficacy in rats comparable to suvorexant [].

1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole oxalate (Usmarapride)

    Compound Description: Usmarapride is a potent and selective 5-HT4R partial agonist []. It has demonstrated robust nonclinical efficacy in cognition models and has disease-modifying potential in Alzheimer's disease [].

(R)-1-(4-Amino-4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butyl)guanidine

    Compound Description: This compound demonstrated promising inhibitory activity against urease with an IC50 of 47 μM [].

(4-(3-Hydroxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)phenyl)methanone

    Compound Description: This compound exhibited potent carbonic anhydrase II inhibitory activity with an IC50 of 98.0 μM [].

2-Amino-5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazole (1)

    Compound Description: This compound, part of a series of heterocyclic compounds, was evaluated for anticonvulsant activity [].

1-(5-{2-[(2,6-Dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)urea (2)

    Compound Description: This compound, similar to compound 1, is a heterocyclic compound that was assessed for anticonvulsant activity [].

N-(5-{2-[(2,6-Dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)hydrazinecarboxamide (3)

    Compound Description: This compound belongs to a series of heterocyclic compounds evaluated for their anticonvulsant activity [].

N1-(5-{2-[(2,6-Dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-(4-substituted benzaldehyde)semicarbazones (4a-f)

    Compound Description: This series of compounds are heterocyclic derivatives designed and synthesized to explore their potential anticonvulsant activity [].

N1-(5-{2-[(2,6-Dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-[1-(4-substituted phenyl)ethanone]semicarbazone (5a-d)

    Compound Description: This series of heterocyclic compounds were synthesized and evaluated for their anticonvulsant properties [].

N1-(5-{2-[(2,6-Dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-[1-(4-substituted phenyl)(phenyl)methanone]semicarbazones (6a-d)

    Compound Description: This set of compounds, like the previous two, are heterocyclic derivatives synthesized and evaluated for their potential anticonvulsant activity [].

7-Alkoxy-triazolo[3,4-b]benzo[d]thiazoles (7a-u)

    Compound Description: This series of compounds was investigated for its anticonvulsant activity [].

2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides (8a-j)

    Compound Description: This series of compounds were tested for anticonvulsant activity [].

6-Phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (9a-n)

    Compound Description: These fused triazole-thiadiazine derivatives were investigated for anticonvulsant activity [].

    Compound Description: These benzothiazole sulfonamide derivatives were investigated for their anticonvulsant activity [].

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

    Compound Description: SB-674042 is a selective OX1 antagonist [, ]. It binds to the orexin 1 receptor and is used in studying the orexin system, which is involved in regulating arousal, sleep-wake cycles, and feeding behavior [, ].

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

    Compound Description: EMPA is a selective OX2 antagonist [, ]. This compound binds to the orexin 2 receptor and is used to study the orexin system, which is involved in regulating various physiological processes like arousal, sleep-wake cycles, and feeding behavior [, ].

2-Fluoro-4-methanesulfonyl-phenyl)-{6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-5-nitro-pyrimidin-4-yl}-amine (AR231453)

    Compound Description: AR231453 is a potent agonist of the orphan G-protein coupled receptor 119 (GPR119) [].

5-(4-cyano-3-methylphenyl)-2-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)nicotinitrile (2)

    Compound Description: This compound is a GPR119 agonist with improved stability compared to its quinoxaline analogue [].

Overview

The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that belongs to the category of piperidine derivatives. It features a unique combination of functional groups, including an oxadiazole and isoxazole, which are known for their biological activities. The synthesis and analysis of such compounds are critical in medicinal chemistry, particularly in the development of pharmaceuticals with specific therapeutic properties.

Source

This compound can be synthesized through various organic reactions, often involving strategies like retrosynthetic analysis to simplify the synthetic pathway. Retrosynthetic analysis is a method that breaks down complex molecules into simpler precursors, allowing chemists to devise efficient synthetic routes .

Classification

The compound is classified as an organic molecule with potential applications in medicinal chemistry due to its structural components that may exhibit biological activity. It can be categorized under heterocyclic compounds due to the presence of nitrogen-containing rings.

Synthesis Analysis

Methods

The synthesis of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multiple steps:

  1. Formation of the Oxadiazole Ring: This can be achieved through the reaction of isopropyl hydrazine with appropriate carbonyl compounds.
  2. Piperidine Formation: The piperidine ring can be synthesized from suitable amines and aldehydes or ketones via reductive amination.
  3. Isoxazole Synthesis: The isoxazole moiety can be formed through cyclization reactions involving nitriles and hydroxylamine derivatives.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques such as chromatography may be employed for purification .

Molecular Structure Analysis

Data

The molecular formula for this compound is C15H20N4O2C_{15}H_{20}N_4O_2, indicating it contains 15 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms. The molecular weight is approximately 288.35 g/mol.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for its functional groups:

  1. Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in substitution reactions.
  2. Electrophilic Aromatic Substitution: The isoxazole ring may undergo electrophilic substitution due to its electron-rich nature.
  3. Condensation Reactions: The methanone group can participate in condensation reactions with other nucleophiles.

Technical Details

Understanding the reactivity of each functional group allows chemists to predict possible pathways for further modifications or derivatizations of the compound .

Mechanism of Action

Process

The mechanism by which (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone exerts its effects likely involves interactions with biological targets such as enzymes or receptors.

Data

Research indicates that compounds containing oxadiazole and isoxazole moieties often exhibit significant biological activity due to their ability to mimic natural substrates or inhibitors in biochemical pathways .

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with moderate solubility in organic solvents like ethanol or dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific data may vary based on purity but generally falls within a defined range for similar compounds.
  • Stability: The stability under various conditions (e.g., light, heat) should be evaluated during synthesis and storage.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Applications

Scientific Uses

Due to its unique structure, (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone has potential applications in:

  1. Pharmaceutical Development: Exploring its efficacy as a drug candidate targeting specific diseases.
  2. Biochemical Research: Serving as a probe in studies related to enzyme inhibition or receptor binding.
  3. Material Science: Investigating its properties for use in developing new materials with specific functionalities.

Properties

CAS Number

1171855-44-9

Product Name

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone

Molecular Formula

C15H20N4O3

Molecular Weight

304.35

InChI

InChI=1S/C15H20N4O3/c1-9(2)13-16-17-14(21-13)11-4-6-19(7-5-11)15(20)12-8-10(3)22-18-12/h8-9,11H,4-7H2,1-3H3

InChI Key

FUYLOOHYNQQCKE-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.